

A Comprehensive Technical Guide to the Solubility of Potassium Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: potassium azide

Cat. No.: B1246060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **potassium azide** (KN_3) in aqueous and organic solvents. The information contained herein is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require precise solubility data for experimental design, process development, and safety assessments.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. Understanding the solubility of **potassium azide** is essential for its application in synthesis, as a reagent, and for ensuring safe handling and disposal.

Solubility in Water

Potassium azide is highly soluble in water, and its solubility increases significantly with temperature. This property is crucial for the preparation of aqueous solutions of azide for various chemical reactions.

Temperature (°C)	Solubility (g/100 mL of H ₂ O)
0	41.4 [1] [2]
10.5	46.5
15.5	48.9
17	49.6 [3] [4]
20	50.8 [1] [2]
40	61.0 [4]
100	105.7 [1] [2]

Solubility in Organic Solvents

The solubility of **potassium azide** in organic solvents is considerably lower than in water. It is generally soluble in polar protic solvents and has limited to no solubility in nonpolar or aprotic solvents.

Solvent	Temperature (°C)	Solubility (g/100 g of Solvent)
Methanol	Not Specified	Soluble[1]
Ethanol	0	0.16[1]
16	0.137 - 0.1375[1][2]	
80% Ethanol	0	1.83[1]
78.4	5.93[1]	
Benzene	80	0.15[1]
Acetone	Not Specified	Insoluble[1]
Diethyl Ether	Not Specified	Insoluble[2]
Dichloromethane	20	A single source reports a value of 50.8, which is anomalously high and likely an error, transcribing the value for water. Other sources suggest insolubility.
Liquid Ammonia	Not Specified	Soluble[1]
Hexane	Not Specified	Insoluble[1]

Experimental Protocols: Determining the Solubility of Potassium Azide

The following section details a general experimental protocol for determining the solubility of **potassium azide** in a given solvent. This method is based on the principle of isothermal saturation followed by gravimetric analysis.

Safety Precautions: **Potassium azide** is acutely toxic and can be explosive, especially when heated or in contact with heavy metals.[2] Always handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[5]

I. Isothermal Saturation Method

This method involves creating a saturated solution of **potassium azide** at a constant temperature.

Apparatus:

- Thermostatically controlled water bath or shaker
- Jacketed glass vessel or sealed flasks
- Magnetic stirrer and stir bars
- Calibrated thermometer
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm or less)

Procedure:

- Solvent Preparation: Add a known volume of the desired solvent to the jacketed glass vessel or a sealed flask.
- Temperature Equilibration: Place the vessel in the thermostatic bath and allow the solvent to reach the desired experimental temperature. Monitor the temperature with a calibrated thermometer.
- Addition of Solute: Gradually add an excess of **potassium azide** powder to the solvent while stirring continuously. An excess of solid should be visible to ensure that the solution is saturated.
- Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring. This ensures that the dissolution and precipitation rates reach equilibrium.
- Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

- Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe fitted with a filter. This prevents the crystallization of the solute during sampling.

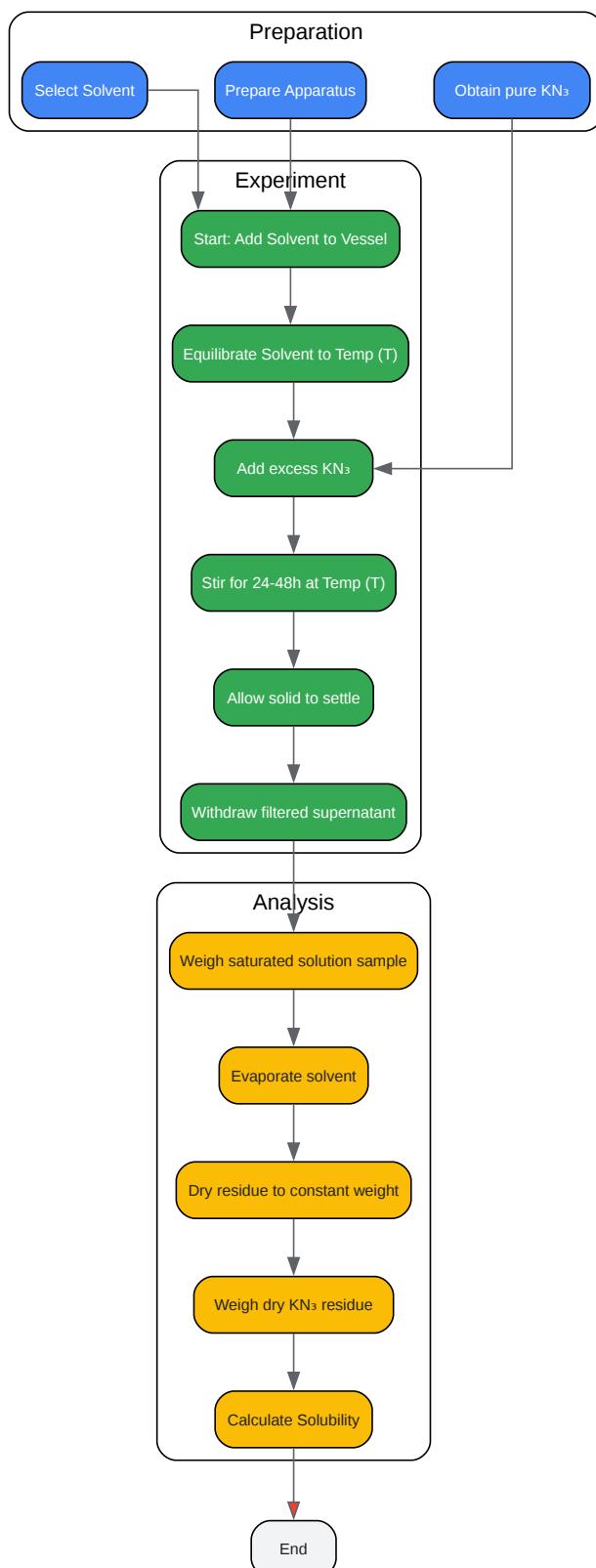
II. Gravimetric Analysis

This technique is used to determine the concentration of **potassium azide** in the sampled saturated solution.

Apparatus:

- Analytical balance (accurate to at least 0.1 mg)
- Pre-weighed evaporating dish or beaker
- Drying oven
- Desiccator

Procedure:


- Sample Weighing: Immediately transfer the filtered, saturated solution into a pre-weighed evaporating dish and record the total weight of the dish and the solution.
- Solvent Evaporation: Carefully evaporate the solvent from the solution. For water, this can be done on a hot plate at a temperature below boiling to avoid spattering. For organic solvents, evaporation should be carried out in a fume hood, potentially at a lower temperature or under reduced pressure.
- Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven set to an appropriate temperature (e.g., 60-80 °C) to remove any remaining solvent. Dry to a constant weight, meaning the weight does not change significantly between successive weighings after cooling.
- Cooling and Final Weighing: After drying, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture. Once cooled, weigh the dish containing the dry **potassium azide** residue.

Calculation of Solubility:

- Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)
- Mass of the dissolved **potassium azide**: (Weight of dish + residue) - (Weight of empty dish)
- Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved **potassium azide**)
- Solubility: (Mass of the dissolved **potassium azide** / Mass of the solvent) x 100. The result is expressed as g of KN₃ per 100 g of solvent. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in the experimental determination of **potassium azide** solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **potassium azide** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility - Sciencemadness Wiki [sciemcemadness.org]
- 2. quora.com [quora.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. fountainheadpress.com [fountainheadpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Potassium Azide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1246060#solubility-of-potassium-azide-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com